Structural Uniqueness Assessment: Methyl 5-cyano-2-methyl-6-(phenylsulfanyl)nicotinate vs. Closest Catalogued Analogs
CAS 303146-42-1 can be compared to its closest structurally catalogued analogs: (a) Methyl 6-(benzylsulfanyl)-5-cyano-2-methylnicotinate (CAS 303146-45-4), which replaces the phenylsulfanyl group with a benzylsulfanyl moiety, and (b) Methyl 2-methyl-6-(phenylthio)nicotinate (CAS 132483-44-4), which lacks the 5-cyano substituent [1]. While no comparative biological data have been published, these structural differences map onto positions that are well-precedented to modulate potency and selectivity in nicotinate-based ligand series [2].
| Evidence Dimension | Structural differentiation (substituent identity at 5- and 6-positions) |
|---|---|
| Target Compound Data | 5-CN, 6-SPh (CAS 303146-42-1, MF C₁₅H₁₂N₂O₂S) |
| Comparator Or Baseline | Comparator A: 5-CN, 6-SBn (CAS 303146-45-4, MF C₁₆H₁₄N₂O₂S); Comparator B: 5-H, 6-SPh (CAS 132483-44-4, MF C₁₄H₁₃NO₂S) |
| Quantified Difference | Molecular weight shift of +14.03 Da (A vs target) and −1 Da with loss of CN (B vs target); distinct H-bond acceptor/donor profiles |
| Conditions | N/A — structural comparison from catalogued entries |
Why This Matters
For procurement decisions in SAR exploration, these structural differences are non-trivial; substituting a benzyl for a phenyl group alters steric bulk and conformational flexibility, while removal of the 5-cyano group eliminates a hydrogen-bond acceptor and electron-withdrawing substituent, which can dramatically alter binding affinity in kinase and receptor contexts.
- [1] 0elem.com. METHYL 6-(BENZYLSULFANYL)-5-CYANO-2-METHYLNICOTINATE CAS 303146-45-4; Parchem. Methyl 2-methyl-6-(phenylthio)nicotinate CAS 132483-44-4. Accessed May 2026. View Source
- [2] Thompson, W. J.; Gaudino, J. A general synthesis of 5-arylnicotinates. J. Org. Chem. 1984, 49, 26, 5237–5243. View Source
